molecular formula C16H27NO B1437473 2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine CAS No. 1039981-48-0

2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine

Cat. No. B1437473
M. Wt: 249.39 g/mol
InChI Key: WAODAQFHVVMIBB-UHFFFAOYSA-N
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Description

“2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine” is a chemical compound with the molecular formula C16H27NO . It has a molecular weight of 249.4 . This compound is used for proteomics research .

Scientific Research Applications

Occurrence and Fate in Aquatic Environments

Occurrence, fate, and behavior of parabens in aquatic environments : Parabens, with chemical structures that include benzyl groups similar to "2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine," are extensively studied for their occurrence, degradation, and environmental fate. These studies highlight the environmental impact of chemicals with benzyl groups and their derivatives, shedding light on how similar compounds might behave in aquatic systems (Haman et al., 2015).

Synthetic and Bioactive Precursor Applications

Methyl-2-formyl benzoate A Review of Synthesis and Applications

: This review details the significance of methyl-2-formyl benzoate as a bioactive precursor in organic synthesis, emphasizing its role in generating compounds with various pharmacological activities. The synthetic versatility of such compounds highlights potential research avenues for "2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine" in the development of new pharmaceuticals (Farooq & Ngaini, 2019).

Neurochemical Research

Neurochemistry and Neurotoxicity of 3,4‐Methylenedioxymethamphetamine (MDMA, “Ecstasy”) : While focusing on MDMA, this research provides valuable insights into neurochemical changes induced by psychoactive substances. Studies like these are crucial for understanding the neurochemical pathways affected by compounds like "2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine," particularly if they have psychoactive properties (McKenna & Peroutka, 1990).

Antimicrobial Agents

Update on Monoterpenes as Antimicrobial Agents : Research on monoterpenes like p-Cymene explores their antimicrobial effects. This work underscores the importance of studying the antimicrobial properties of compounds, including those related to "2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine," for potential biomedical applications (Marchese et al., 2017).

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging in Alzheimer's disease : Research into imaging ligands for amyloid in Alzheimer's disease highlights the application of compounds in diagnostic imaging. Studies in this area may offer insights into how structurally related compounds could be utilized in the diagnosis or study of neurodegenerative diseases (Nordberg, 2007).

Future Directions

The future directions of “2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine” are not clearly defined in the available resources. Given its use in proteomics research , it may continue to be used in this field and potentially others as our understanding of its properties and potential applications evolves.

properties

IUPAC Name

2-methyl-N-[(4-pentoxyphenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO/c1-5-6-7-12-18-15-10-8-14(9-11-15)13-17-16(2,3)4/h8-11,17H,5-7,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAODAQFHVVMIBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)CNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-N-[4-(pentyloxy)benzyl]-2-propanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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